molecular formula C20H19N3O3 B2663817 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline CAS No. 1903446-68-3

2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline

Cat. No.: B2663817
CAS No.: 1903446-68-3
M. Wt: 349.39
InChI Key: WDGPSQHNWCMSNU-UHFFFAOYSA-N
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Description

Significance of Quinoline-Pyrrolidine Hybrid Compounds in Medicinal Chemistry

Quinoline-pyrrolidine hybrids have emerged as a critical class of compounds due to their synergistic pharmacological properties. The quinoline moiety, a privileged scaffold in drug discovery, is renowned for its antimicrobial, anticancer, and anti-inflammatory activities. Pyrrolidine, a five-membered nitrogen-containing ring, enhances bioavailability by improving solubility and enabling conformational adaptability, which is essential for target binding.

The integration of a 2-methoxypyridine-3-carbonyl group introduces additional hydrogen-bonding capabilities and aromatic stacking potential, which are critical for interactions with enzymatic active sites. For instance, similar hybrids, such as 4-{4-[(5-methoxypyrimidin-2-yl)oxy]piperidine-1-carbonyl}quinolin-2-ol, demonstrate potent inhibition of kinase enzymes involved in cancer progression.

Table 1: Biological Activities of Representative Quinoline-Pyrrolidine Hybrids

Compound Class Target Pathway Observed Activity Reference
Quinoline-piperidine-carbonyl Tyrosine kinase signaling IC₅₀ = 0.8 μM (in vitro)
Pyrrolo[1,2-a]quinoline derivatives DNA intercalation Antiproliferative (HeLa cells)
3-(2-Methoxy-3-pyridinyl)quinoline β-secretase inhibition 72% inhibition at 10 μM

Historical Context of Pyrrolidine-Appended Quinolines

The development of pyrrolidine-appended quinolines traces back to early 2000s research on antimalarial agents. Chloroquine derivatives inspired the exploration of nitrogen-containing heterocycles to enhance blood-brain barrier penetration. A pivotal advancement occurred in 2009 with the synthesis of 7-methoxypyrrolo[1,2-a]quinolines via quinolinium N-ylides, demonstrating the feasibility of one-pot multicomponent reactions for constructing complex hybrids.

Recent innovations include the use of epoxypropane as both solvent and base in cycloaddition reactions, enabling efficient synthesis of pyrrolidine-quinoline frameworks without isolating intermediates. For example, the reaction of 6-methoxyquinoline with 2-bromoacetophenones and ethyl propiolate yielded 7-methoxypyrrolo[1,2-a]quinolines in 50–60% yields.

Current Research Landscape for Heterocyclic Hybrids

Contemporary studies focus on optimizing synthetic routes and elucidating structure-activity relationships (SAR). Key findings include:

  • Synthetic Efficiency : Propylene oxide-mediated reactions reduce step counts by combining quaternization, ylide generation, and cycloaddition in one pot.
  • Structural Insights : X-ray crystallography of analogs like 4e (ARKIVOC 2009) revealed torsional angles of 15–25° between the quinoline and pyrrolidine rings, which correlate with enhanced target selectivity.
  • Diversification Strategies : Introducing electron-withdrawing groups (e.g., carbonyls) at the pyrrolidine C-3 position improves metabolic stability, as seen in 3-[1-(2-methoxypyridine-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione.

Table 2: Synthetic Methods for Quinoline-Pyrrolidine Hybrids

Method Reactants Conditions Yield (%)
Multicomponent cycloaddition Quinoline, 2-bromoacetophenone, alkynes Propylene oxide, RT 50–60
Nucleophilic substitution 2-Methoxypyridine-3-carbonyl chloride, pyrrolidine DCM, Et₃N 75

Research Objectives and Scope

This article aims to:

  • Analyze the synthetic pathways for 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline, emphasizing green chemistry approaches.
  • Characterize its molecular structure using computational and experimental techniques.
  • Evaluate its potential biological applications through in silico docking studies against validated targets (e.g., BACE1, kinases).
  • Compare its physicochemical properties with existing quinoline-pyrrolidine hybrids to identify optimization opportunities.

Properties

IUPAC Name

(2-methoxypyridin-3-yl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-25-19-16(6-4-11-21-19)20(24)23-12-10-15(13-23)26-18-9-8-14-5-2-3-7-17(14)22-18/h2-9,11,15H,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDGPSQHNWCMSNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline typically involves multi-step organic reactions. One common approach is the formation of the pyrrolidine ring followed by its functionalization and subsequent coupling with the quinoline moiety. The reaction conditions often require the use of catalysts, such as palladium, and reagents like boronic acids or esters for coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The methoxypyridine moiety can be oxidized to form corresponding N-oxides.

    Reduction: The carbonyl group in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The quinoline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxypyridine moiety would yield N-oxides, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The methoxypyridine moiety can interact with biological macromolecules through hydrogen bonding or π-π interactions, while the quinoline core can intercalate with DNA or other nucleic acids .

Comparison with Similar Compounds

2-Methoxyquinoline-3-Carbaldehyde

Structure: A planar quinoline ring substituted with methoxy and carbaldehyde groups at positions 2 and 3, respectively . Key Features:

  • Planarity: The quinoline system is nearly planar (max deviation: 0.007 Å), with methoxy and carbaldehyde groups coplanar to the ring.
  • Intermolecular Interactions: Stabilized by C–H···O hydrogen bonds and π–π stacking (centroid distance: 3.639 Å), enhancing crystalline stability . Synthesis: Prepared via nucleophilic substitution of 2-chloro-3-quinolinecarboxaldehyde with KOH in methanol, followed by recrystallization .

Comparison :

  • The target compound replaces the carbaldehyde with a pyrrolidine-linked 2-methoxypyridine group, likely increasing steric bulk and hydrogen-bonding capacity.
  • The pyrrolidine moiety may introduce conformational flexibility, contrasting with the rigid carbaldehyde group in 2-methoxyquinoline-3-carbaldehyde.

Ethyl 3-Oxo-2-Phenyl-5-(Quinolin-3-yl)-3,5-Dihydro-2H-Pyrazolo[4,3-c]Pyridine-7-Carboxylate

Structure: A pyrazolo[4,3-c]pyridine fused to a quinoline, with phenyl and ethyl ester substituents . Key Features:

  • Yield and Purity : Synthesized in 84% yield with high elemental analysis accuracy (C: 70.09% vs. calcd 70.23%) .
  • Thermal Stability : Melting point of 248–251°C indicates robust crystalline packing .

Comparison :

  • The target compound lacks a pyrazole ring but shares a quinoline core. The pyrrolidine-oxy linker may enhance solubility compared to the hydrophobic phenyl group in this analog.
  • Synthetic yields for the target compound may be lower due to the complexity of coupling the pyrrolidine and 2-methoxypyridine groups.

6-Chloro-4-(Piperidin-1-yl)-2-(Pyrrolidin-1-yl)Quinoline

Structure: Quinoline substituted with piperidine and pyrrolidine groups at positions 4 and 2 . Key Features:

  • Dual Heterocycles : Piperidine and pyrrolidine substituents may enhance basicity and membrane permeability.
  • Applications : Used in drug discovery pipelines, though specific activities are unspecified .

Comparison :

  • The target compound’s 2-methoxypyridine carbonyl group could provide stronger electron-withdrawing effects compared to the chloro substituent in this analog.
  • Both compounds utilize pyrrolidine, but the target’s oxy linker and carbonyl group may alter binding interactions in biological targets.

Physicochemical and Structural Analysis

Table 1: Comparative Data for Selected Quinoline Derivatives

Compound Substituents Yield (%) Melting Point (°C) Notable Interactions
Target Compound Pyrrolidin-3-yloxy, 2-methoxypyridine N/A N/A Hypothesized C–H···O/π–π
2-Methoxyquinoline-3-carbaldehyde Methoxy, carbaldehyde N/A N/A C–H···O, π–π stacking
Ethyl 3-Oxo-2-Phenyl... Pyrazolo[4,3-c]pyridine, ethyl ester 84 248–251 N/A
6-Chloro-4-(Piperidin-1-yl)... Chloro, piperidine, pyrrolidine N/A N/A N/A

Biological Activity

The compound 2-{[1-(2-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxy}quinoline (CAS Number: 1903446-68-3) is a complex organic molecule with potential biological activities that merit detailed exploration. This article synthesizes available research findings on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H19N3O3C_{20}H_{19}N_{3}O_{3}. The structure includes a quinoline core linked to a pyrrolidine moiety and a methoxypyridine group, which may contribute to its biological activities. The unique combination of these functional groups suggests potential interactions with various biological targets.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit significant antimicrobial properties. For instance, studies have shown that similar quinoline derivatives can inhibit the growth of various pathogens, including bacteria and viruses. The compound's structural features suggest it may also possess similar activities.

Table 1: Comparative Antimicrobial Activities of Quinoline Derivatives

Compound NamePathogen TargetedInhibition Zone (mm)Reference
Quinoline APseudomonas aeruginosa22
Quinoline BKlebsiella pneumonia25
This compoundTBDTBD

The mechanism by which This compound exerts its biological effects is not fully elucidated. However, similar compounds often interact with specific molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of the pyrrolidine and methoxypyridine moieties may enhance binding affinity to these targets.

Case Studies and Research Findings

A variety of studies have investigated the biological activities of quinoline derivatives:

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several substituted quinolines against mycobacterial species, revealing that certain derivatives had superior activity compared to standard treatments like isoniazid and pyrazinamide .
  • Antiviral Research : Another investigation focused on the antiviral properties of quinoline derivatives against DENV2, highlighting their mechanism of action at early stages in the viral lifecycle .

Q & A

Synthesis & Optimization

Basic Q1: What synthetic strategies are effective for constructing the pyrrolidin-3-yloxy-quinoline scaffold? Methodological Answer:

  • Ether linkage formation: Use nucleophilic aromatic substitution (SNAr) between a quinoline derivative (e.g., 4-chloroquinoline) and a pyrrolidine-containing alcohol. Potassium carbonate in DMSO or methanol facilitates deprotonation and enhances nucleophilicity .
  • Pyrrolidine functionalization: Introduce the 2-methoxypyridine-3-carbonyl group via amide coupling (e.g., HATU/DIPEA) between the pyrrolidine amine and the carboxylic acid derivative of 2-methoxypyridine. Monitor reaction progress by TLC or LC-MS to optimize coupling efficiency .

Advanced Q1: How can stereochemical control be achieved during pyrrolidine ring functionalization? Methodological Answer:

  • Chiral resolution: Employ chiral HPLC or diastereomeric salt formation using enantiopure acids (e.g., tartaric acid) to separate enantiomers post-synthesis .
  • Asymmetric catalysis: Utilize transition-metal catalysts (e.g., Ru-BINAP complexes) during key steps like carbonylative coupling to induce stereoselectivity in the pyrrolidine ring .

Structural Characterization

Basic Q2: Which spectroscopic techniques are critical for confirming the compound’s structure? Methodological Answer:

  • NMR analysis: Assign proton environments using 1^1H and 13^13C NMR. The quinoline aromatic protons (δ 7.5–8.5 ppm) and pyrrolidine methine protons (δ 3.5–4.5 ppm) are diagnostic. 2D NMR (COSY, HSQC) resolves overlapping signals .
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula via exact mass matching (e.g., ESI+ mode) with a tolerance < 2 ppm .

Advanced Q2: How can X-ray crystallography resolve ambiguities in the pyrrolidine ring conformation? Methodological Answer:

  • Crystallization conditions: Use solvent vapor diffusion (e.g., DCM/hexane) to grow single crystals. SHELXT/SHELXL software refines the structure, focusing on the puckering amplitude (q) and phase angle (φ) of the pyrrolidine ring using Cremer-Pople parameters .
  • Disorder modeling: Apply PART instructions in SHELXL to account for dynamic disorder in flexible moieties (e.g., methoxypyridine group) .

Reactivity & Functionalization

Basic Q3: What are common derivatization pathways for this compound? Methodological Answer:

  • Quinoline ring modifications: Electrophilic substitution (e.g., nitration with HNO3_3/H2_2SO4_4) at the 6- or 8-position. Monitor regioselectivity via 1^1H NMR .
  • Pyrrolidine oxidation: Treat with m-CPBA to generate an N-oxide, enhancing solubility for biological assays .

Advanced Q3: How can site-selective C–H activation be achieved on the quinoline core? Methodological Answer:

  • Transition-metal catalysis: Use Pd(OAc)2_2 with directing groups (e.g., pyridine) to enable ortho-arylation or acetoxylation. Optimize ligand (e.g., SPhos) and solvent (e.g., DMA) for high regiocontrol .
  • Photoredox catalysis: Employ Ir(ppy)3_3 under blue light to generate radical intermediates for heteroarylation at electron-deficient positions .

Biological Evaluation

Basic Q4: How can researchers assess this compound’s potential as a kinase inhibitor? Methodological Answer:

  • In vitro kinase assays: Use ADP-Glo™ kits to measure inhibition of recombinant kinases (e.g., TrkA). Test IC50_{50} values at 10 μM–1 nM concentrations in triplicate .
  • Cellular assays: Evaluate antiproliferative activity in cancer cell lines (e.g., PC-3) via MTT assays. Include positive controls (e.g., staurosporine) and validate target engagement using Western blotting for phosphorylated kinases .

Advanced Q4: What computational methods predict binding modes with kinase targets? Methodological Answer:

  • Molecular docking: Use AutoDock Vina with crystal structures (PDB: e.g., 4AOJ for TrkA). Parameterize the ligand’s partial charges via Gaussian DFT (B3LYP/6-31G*) .
  • MD simulations: Run 100-ns trajectories in GROMACS to analyze binding stability. Calculate RMSD/RMSF plots to identify critical interactions (e.g., hydrogen bonds with hinge-region residues) .

Data Contradictions & Resolution

Advanced Q5: How to address discrepancies in reported biological activities across studies? Methodological Answer:

  • Meta-analysis: Compare IC50_{50} values under standardized conditions (e.g., ATP concentration, assay temperature). Adjust for batch-to-batch variability in compound purity via HPLC quantification .
  • Off-target profiling: Use kinome-wide screening (e.g., KINOMEscan) to identify polypharmacology effects that may explain divergent results .

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